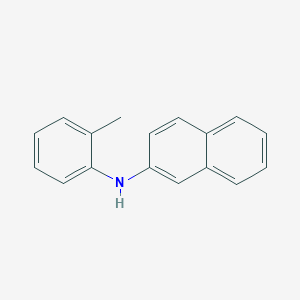

N-(2-methylphenyl)naphthalen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)naphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-13-6-2-5-9-17(13)18-16-11-10-14-7-3-4-8-15(14)12-16/h2-12,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVLRVKTICTCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001290509 | |

| Record name | N-(2-Methylphenyl)-2-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644-15-5 | |

| Record name | N-(2-Methylphenyl)-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylphenyl)-2-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of N 2 Methylphenyl Naphthalen 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides invaluable information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(2-methylphenyl)naphthalen-2-amine is expected to display a series of signals corresponding to the distinct protons of the naphthalene (B1677914) and 2-methylphenyl (tolyl) ring systems, as well as the amine and methyl protons.

The aromatic region, typically observed between δ 7.0 and 8.0 ppm, would be complex due to the presence of eleven aromatic protons. The seven protons of the naphthalen-2-amine moiety and the four protons of the o-tolyl group would exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. For a related isomer, N-(p-tolyl)-2-naphthylamine, aromatic protons are observed in the 7.3 to 8.5 ppm range.

A key signal is the singlet corresponding to the methyl (-CH₃) group on the tolyl ring. Its chemical shift is anticipated in the upfield region, likely around δ 2.1-2.4 ppm. The single proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Naphthalene & Tolyl) | 7.0 - 8.0 | m (multiplet) | 11H |

| Amine (N-H) | Variable | br s (broad singlet) | 1H |

| Methyl (-CH₃) | ~ 2.1 - 2.4 | s (singlet) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. This compound has 17 carbon atoms. Ten carbons belong to the naphthalene skeleton, six to the tolyl ring, and one to the methyl group. The chemical shifts are influenced by the electronic effects of the substituents (the amino group and the methyl group) and their positions on the aromatic rings.

The carbons of the naphthalene and tolyl rings are expected to resonate in the aromatic region (δ 110-150 ppm). The carbon atom bonded to the nitrogen on the naphthalene ring (C-2) and the tolyl ring (C-1') would be significantly influenced by the nitrogen atom. The methyl carbon is expected to appear at a much higher field, typically in the range of δ 17-22 ppm. Public databases provide typical chemical shift ranges for substituted naphthalenes and benzenes which aid in these predictions. organicchemistrydata.org

Predicted ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (Naphthalene & Tolyl) | 110 - 150 |

| Methyl C (-CH₃) | 17 - 22 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed. science.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu It would reveal the connectivity between the various protons within the naphthalene and tolyl ring systems, helping to trace the J-coupling networks.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data provides insights into the three-dimensional structure and conformation of the molecule. It would be instrumental in determining the spatial relationship between the tolyl and naphthalene rings, for example, by showing a correlation between the ortho-methyl protons and a nearby proton on the naphthalene ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, a secondary aromatic amine, is expected to show several characteristic absorption bands. orgchemboulder.com The NIST Chemistry WebBook contains reference spectra for related compounds like N-phenyl-2-naphthylamine, which can serve as a guide. nist.gov

N-H Stretch: A single, moderately weak and sharp absorption band is expected in the region of 3350-3310 cm⁻¹ for the N-H stretching vibration of the secondary amine. orgchemboulder.com

Aromatic C-H Stretch: Multiple sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3010 cm⁻¹).

Aliphatic C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methyl group are expected just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

C=C Aromatic Ring Stretch: Several medium to strong bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the aromatic rings.

C-N Stretch: The stretching vibration for an aromatic amine C-N bond typically appears as a strong band in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (secondary amine) | 3350 - 3310 | Medium-Weak, Sharp |

| Aromatic C-H Stretch | > 3000 | Medium, Sharp |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Aromatic C-N Stretch | 1335 - 1250 | Strong |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong signals in Raman spectra.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy is a pivotal tool for probing the electronic structure of molecules like this compound. By absorbing ultraviolet or visible light, the molecule's electrons are promoted to higher energy orbitals, providing insights into its conjugation and electronic environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No specific experimental UV-Vis absorption data for this compound was found in the searched sources.

Hypothetical UV-Vis Data Table

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

|---|---|---|---|

| Hexane | Data not available | Data not available | π-π* |

| Ethanol | Data not available | Data not available | π-π* / n-π* |

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. For fluorescent molecules, this involves measuring the emission spectrum, quantum yield, and fluorescence lifetime. This compound, with its extended aromatic system, is expected to exhibit fluorescence. The emission wavelength and intensity would be influenced by the molecular structure, solvent environment, and the presence of quenching agents. Studies on structurally related compounds, such as N-phenyl-2-naphthylamine, have shown strong luminescence properties, suggesting that this compound would likely be an active subject for such studies. thegoodscentscompany.com

Specific experimental photoluminescence or fluorescence data for this compound is not available in the provided search results.

Hypothetical Fluorescence Data Table

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|---|---|---|

| Cyclohexane | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C17H15N), HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

While general principles of HRMS are well-documented nih.govfda.gov, specific high-resolution mass spectrometry data for this compound was not found.

HRMS Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C17H15N |

| Calculated Exact Mass | 233.120449 |

| Measured Exact Mass | Data not available |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is first vaporized and separated based on its boiling point and affinity for the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. For this compound, the retention time from the GC and the specific fragmentation pattern from the MS would be used for its identification and quantification in complex mixtures. Analysis of related compounds like N-phenyl-2-naphthylamine has been successfully performed using GC-MS. researchgate.netnih.govnih.gov

No specific GC-MS retention time or fragmentation data for this compound is available in the searched literature.

Hypothetical GC-MS Fragmentation Data Table

| Retention Time (min) | Major Fragment Ions (m/z) | Relative Abundance (%) |

|---|---|---|

| Data not available | Data not available (Molecular Ion [M]+) | Data not available |

| Data not available | Data not available |

X-ray Diffraction Crystallography for Solid-State Structural Determination

For crystalline solids, X-ray diffraction crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would yield its exact molecular conformation, including the twist angle between the phenyl and naphthyl moieties, and reveal how the molecules pack in the crystal lattice.

No published X-ray diffraction crystallographic data for this compound was found in the course of this research.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, Å) | Data not available |

| Unit Cell Angles (α, β, γ, °) | Data not available |

| Volume (Å3) | Data not available |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, yielding detailed information on bond lengths, bond angles, and torsional angles. The resulting crystal structure allows for a thorough understanding of the molecule's conformation and reveals the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate the packing of molecules in the crystal lattice.

For aromatic amines like this compound, this analysis would be crucial for establishing the specific spatial orientation of the naphthalene and methylphenyl ring systems relative to each other. In related isomers, such as N-(p-tolyl)-1-naphthylamine, a non-planar geometry is adopted, which is attributed to the steric hindrance between the bulky aromatic moieties. A similar non-planar conformation would be expected for this compound due to the steric demands of the ortho-methyl group.

While this technique is foundational for absolute structural confirmation, a search of the available scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. Should single crystals of the compound be grown, the expected output would be a set of crystallographic parameters, as shown in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

This table is for illustrative purposes only, as specific experimental data has not been reported in the searched literature.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (ų) | [Value] |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. It is essential for identifying the crystalline phase of a material, determining the degree of crystallinity, and detecting the presence of different polymorphic forms. The analysis involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline solid.

In the characterization of this compound, PXRD would be used to confirm the phase purity of a synthesized batch. Furthermore, if single-crystal X-ray diffraction data were available, a theoretical powder pattern could be calculated. Comparing this theoretical pattern with the experimental PXRD pattern of the bulk material is a standard method for verifying that the bulk sample consists of the same crystalline phase as the single crystal studied.

No experimental or theoretical Powder X-ray Diffraction patterns for this compound were found in the reviewed literature.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimental results are compared against the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in confirming the identity and purity of a newly synthesized compound, as a close match between experimental and theoretical values provides strong evidence for the proposed stoichiometric formula.

The molecular formula for this compound is C₁₇H₁₅N, corresponding to a molecular weight of 233.31 g/mol . The theoretical elemental composition is calculated from this formula. Experimental values would be obtained via combustion analysis. While specific experimental data for this compound is not reported in the available literature, the table below presents the expected theoretical values.

Elemental Analysis Data for this compound (Formula: C₁₇H₁₅N)

| Element | Theoretical % |

|---|---|

| Carbon (C) | 87.51 |

| Hydrogen (H) | 6.48 |

Theoretical and Computational Investigations on N 2 Methylphenyl Naphthalen 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed to predict molecular properties, including geometry, electronic distribution, and vibrational frequencies. For N-(2-methylphenyl)naphthalen-2-amine, DFT calculations provide fundamental insights into its molecular characteristics. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common hybrid functional used for such calculations, often paired with basis sets like 6-311G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov

For this compound, the key conformational feature is the relative orientation of the 2-methylphenyl group and the naphthalen-2-amine moiety. Due to steric hindrance between the hydrogen atoms on the two aromatic ring systems and the methyl group, a completely planar structure is energetically unfavorable. The molecule is expected to adopt a non-planar, angular conformation. nih.gov The dihedral angle, which describes the twist between the phenyl and naphthalene (B1677914) rings around the C-N bond, is a critical parameter. In similar N-phenylnaphthalene derivatives, these dihedral angles are significant, indicating a twisted structure. chemrxiv.org

DFT calculations at a level like B3LYP/6-311G(d,p) would be used to precisely determine these geometric parameters. nih.gov The process involves starting with an initial guess of the structure and iteratively adjusting the atomic positions to minimize the calculated energy until a stable conformation is found.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(naphthyl)-N | ~1.40 Å |

| Bond Length | N-C(phenyl) | ~1.41 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-N-C | ~125° |

| Dihedral Angle | C(naphthyl)-N-C(phenyl)-C | 40° - 60° |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. worldwidejournals.com A smaller energy gap suggests that the molecule is more easily polarized and has higher chemical reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalen-2-amine moiety, which has a greater ability to donate electrons. The LUMO is likely distributed across the conjugated π-systems of both the naphthalene and phenyl rings. worldwidejournals.com DFT calculations, such as those using the B3LYP functional with the 6-311+G(d,p) basis set, are employed to compute the energies of these orbitals. worldwidejournals.com For comparison, related naphthalene derivatives have calculated HOMO-LUMO gaps in the range of 3.7 to 5.1 eV. nih.govresearchgate.net

| Orbital/Parameter | Predicted Energy Value (eV) | Methodology Reference |

|---|---|---|

| HOMO | -5.2 to -5.8 eV | B3LYP / 6-311+G(d,p) worldwidejournals.com |

| LUMO | -0.8 to -1.2 eV | B3LYP / 6-311+G(d,p) worldwidejournals.com |

| Energy Gap (ΔE) | ~4.0 to 4.6 eV | B3LYP / 6-311+G(d,p) worldwidejournals.comresearchgate.net |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) spectrum of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. Comparing these calculated frequencies with experimental IR spectra allows for a detailed assignment of the absorption bands to specific molecular motions, such as stretching, bending, and wagging. researchgate.net

For this compound, a secondary aromatic amine, key vibrational modes include the N-H stretch, C-N stretches, and aromatic C-H stretches. The N-H stretching vibration for a secondary amine typically appears as a single, weak band in the 3350-3310 cm⁻¹ region. The aromatic C-N stretching vibration is expected to be a strong band in the 1335-1250 cm⁻¹ range. These theoretical predictions can be correlated with experimental data from similar compounds, such as N-phenyl-2-naphthalenamine, to validate the computational model.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted DFT Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3150-3050 |

| N-H Stretch | 3350-3310 | 3400-3350 |

| C=C Aromatic Stretch | 1600-1450 | 1620-1470 |

| Aromatic C-N Stretch | 1335-1250 | 1350-1270 |

| N-H Wag | 910-665 | 900-700 |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red typically signifies regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), prone to nucleophilic attack. Green represents areas of neutral potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the electronegative nitrogen atom due to its lone pair of electrons. The π-electron clouds of the naphthalene and phenyl rings would also exhibit negative potential. Conversely, the most positive potential (blue) would be located on the hydrogen atom of the amine group (N-H), making it a potential site for hydrogen bonding. This analysis helps in understanding intermolecular interactions and predicting the sites of chemical reactivity.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions over time. By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape and stability of a molecule at a given temperature.

MD simulations for this compound would be instrumental in understanding its flexibility. A key area of investigation would be the rotational dynamics around the C(naphthyl)-N and N-C(phenyl) bonds. These simulations could reveal the energy barriers associated with the rotation of the phenyl and naphthalene rings relative to each other.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystalline state, which influences the material's physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal.

For aromatic compounds similar to this compound, intermolecular forces are dominated by weak interactions. Analysis of related crystal structures reveals the nature of these contacts. For instance, in the crystal structure of (E)-N-[(2-ethoxy-naphthalen-1-yl)methylidene]-5,6,7,8-tetrahydro-naphthalen-1-amine, a related Schiff base, the Hirshfeld surface analysis indicates that the most significant contributions to crystal packing are from H···H (67.2%), C···H/H···C (26.7%), and C···C (2.5%) interactions. nih.gov Similarly, for other complex organic molecules, O···H and H···H contacts are often the most dominant interactions, sometimes accounting for over 60% of the total contacts on the Hirshfeld surface. chemmethod.com

These analyses are typically presented through 2D fingerprint plots, which provide a summary of the intermolecular contacts in the crystal. The relative percentage of these contacts is critical for understanding the stability of the crystal lattice.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Structurally Related Naphthalene Derivatives

| Interaction Type | Percentage Contribution (%) | Reference |

| H···H | 67.2 | nih.gov |

| C···H/H···C | 26.7 | nih.gov |

| O···H | 39.0 | chemmethod.com |

| H···H | 21.3 | chemmethod.com |

| C···C | 2.5 | nih.gov |

| C···N/N···C | 5.8 | chemmethod.com |

Note: Data is from structurally similar compounds to illustrate the methodology, not from this compound itself.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a small molecule like this compound. jocpr.combldpharm.com

The process involves preparing the 3D structures of both the ligand and the target protein. Software such as AutoDock Vina is commonly used to perform the docking calculations, which explore various possible conformations of the ligand within the receptor's binding site and score them based on a force field. mdpi.com These scores, typically expressed in kcal/mol, estimate the binding free energy. A more negative score indicates a more favorable binding interaction. For example, in studies of naphthalimide derivatives targeting the protein CAIX, docking scores ranged from -7.39 to -8.61 kcal/mol, indicating strong binding affinities. researchgate.net

Beyond just predicting a binding score, ligand-target interaction profiling aims to elucidate the specific molecular interactions that stabilize the ligand-receptor complex. nih.gov This involves identifying key amino acid residues in the target's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, van der Waals forces, or π-π stacking. researchgate.net

For instance, a docking study of a 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine, a compound with a similar N-naphthalen-2-yl core, against the colchicine (B1669291) binding site of tubulin (PDB ID: 1AS0) revealed a binding energy of -7.295 kcal/mol. researchgate.net The analysis showed a crucial hydrogen bond interaction with the Ala317 residue, providing a mechanistic insight into its binding mode. researchgate.net In another study on benzenesulfonamide (B165840) derivatives, detailed interaction profiling revealed two to five hydrogen bonds with residues such as Arg64, Gln71, and Pro202, which were critical for stabilizing the complex. researchgate.net

These detailed interaction maps are essential for understanding the mechanism of action and for guiding the rational design of more potent and selective molecules. nih.gov

Table 2: Example of Ligand-Target Interaction Data from a Docking Study of a Related Compound

| Ligand | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |

| Compound 4e | Tubulin (1AS0) | -7.295 | Ala317 | Hydrogen Bond | researchgate.net |

| Compound SA2 | CAIX (5FL4) | -8.39 | Asn66, Gln92, His68 | Hydrogen Bond | researchgate.net |

| Compound SA7 | CAIX (5FL4) | -8.61 | Val130, Thr200, Pro202 | Hydrogen Bond | researchgate.net |

Note: The data presented are for compounds structurally related to this compound to exemplify the outputs of such studies.

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on mechanistic principles of activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the changes in their biological activities. jocpr.com

For classes of compounds like diarylamines and N-aryl derivatives, QSAR studies can predict their activity and provide mechanistic insights. chemmethod.com These models are built using calculated molecular descriptors, which quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Common descriptors include the partition coefficient (AlogP98), topological indices (Wiener index), and electronic parameters (dipole moment). mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations, particularly those using Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules. researchgate.net These computational methods can calculate parameters for infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra, which can then be compared with experimental data to validate the molecular structure. researchgate.netbldpharm.com

For complex organic molecules, DFT calculations using a basis set like B3LYP/6-311++G(d,p) can provide an optimized molecular geometry. researchgate.net From this geometry, vibrational frequencies (IR spectra) can be computed. There is often a good correlation between the calculated and experimental wavenumbers, although theoretical values are frequently scaled to correct for systematic errors. Similarly, theoretical chemical shifts (¹H and ¹³C NMR) can be calculated and have been shown to align well with experimental spectra recorded in solution, such as in DMSO-d6. researchgate.net

Time-dependent DFT (TD-DFT) is used to simulate electronic transitions, providing predicted absorption maxima (λmax) for UV-Vis spectra. bldpharm.com A study on a related N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide molecule demonstrated a strong agreement between the DFT-calculated and experimentally measured IR, NMR, and UV-Vis spectra, confirming the synthesized structure. researchgate.net This comparative approach is invaluable for structural elucidation and for understanding the electronic properties of the molecule.

Chemical Reactivity and Mechanistic Studies of N 2 Methylphenyl Naphthalen 2 Amine

Electrophilic Aromatic Substitution Reactions on Aromatic Rings

Electrophilic aromatic substitution (EArS) is a fundamental class of reactions for functionalizing aromatic compounds. libretexts.org In N-(2-methylphenyl)naphthalen-2-amine, both the naphthalene (B1677914) and the 2-methylphenyl rings can undergo substitution, with the regioselectivity being influenced by the directing effects of the amine and methyl groups, as well as the inherent reactivity of the naphthalene system. The secondary amino group (-NH-) is a potent activating group and directs incoming electrophiles to the ortho and para positions. ucalgary.ca Similarly, the methyl group on the phenyl ring is also an ortho, para-director, albeit a weaker activator. Naphthalene itself is more reactive than benzene (B151609) towards EArS, with a preference for substitution at the 1-position (alpha-position). libretexts.org

Halogenation and nitration introduce important functional groups onto the aromatic framework.

Halogenation: Arylamines are highly reactive towards halogenation, often leading to polysubstitution. ucalgary.ca For instance, the reaction of aniline (B41778) with bromine proceeds rapidly to yield the 2,4,6-tribrominated product without the need for a catalyst. openstax.org To control this high reactivity and achieve monosubstitution, the amino group is often "protected" by converting it into an amide (e.g., an acetamide). ucalgary.caopenstax.org This amide group is less activating due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, thus allowing for more controlled substitution. ucalgary.caopenstax.org A similar strategy would be applicable to this compound to control the position and degree of halogenation on either aromatic ring.

Nitration: The nitration of arylamines presents challenges due to the basicity of the amino group, which can react with the acidic nitrating mixture (typically a combination of nitric acid and sulfuric acid) to form an unreactive ammonium (B1175870) salt. core.ac.ukresearchgate.net This deactivates the ring towards electrophilic attack. Direct nitration often fails or leads to undesired byproducts. core.ac.ukresearchgate.net As with halogenation, protecting the amine as an amide is a common strategy to circumvent this issue. ucalgary.ca For naphthalene derivatives, nitration typically yields a mixture of 1-nitro and 2-nitro isomers, with the ratio being dependent on the reaction conditions. youtube.com For this compound, nitration would be expected to occur on the more activated naphthalene ring, likely at positions ortho to the amine group, assuming the amine is appropriately protected.

Sulfonation: The sulfonation of naphthalene is a classic example of thermodynamic versus kinetic control. Reaction at lower temperatures favors the formation of naphthalene-1-sulfonic acid (kinetic product), while higher temperatures lead to the more stable naphthalene-2-sulfonic acid (thermodynamic product). libretexts.orgwikipedia.org For this compound, the presence of the activating amino group would direct the sulfonyl group to the ortho positions. However, similar to nitration, the basicity of the amine can interfere with the strong acid conditions required for sulfonation. ucalgary.ca

Friedel-Crafts Reactions: Friedel-Crafts reactions, both alkylation and acylation, are generally unsuccessful with arylamines. openstax.orgwvu.edu The Lewis acid catalyst (e.g., AlCl₃) required for the reaction forms a complex with the basic lone pair of the amine nitrogen. openstax.orgwvu.edu This deactivates the aromatic ring and renders the catalyst ineffective. openstax.orgwvu.edu To perform a Friedel-Crafts reaction on an arylamine, the amine functionality must first be converted to a less basic amide. openstax.org The amide group is less reactive with the Lewis acid, allowing the reaction to proceed. openstax.orgwvu.edu For this compound, after protection of the amine, Friedel-Crafts acylation would be expected to occur on the naphthalene ring, likely at a position dictated by the directing effect of the protected amine group and the inherent reactivity of the naphthalene system. libretexts.org

Nucleophilic Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in this compound makes it a nucleophilic center, capable of participating in a variety of reactions. masterorganicchemistry.com

Acylation: The amine nitrogen can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. nih.gov For example, reaction with acetic anhydride (B1165640) would yield N-acetyl-N-(2-methylphenyl)naphthalen-2-amine. This reaction is often used as a protective strategy in electrophilic aromatic substitution, as discussed previously. ucalgary.caopenstax.org The N-acetylation of amines is a widely employed transformation in organic synthesis. nih.gov

Alkylation: The N-alkylation of secondary amines can be achieved using various methods. rsc.orgnih.gov Reaction with alkyl halides is a common approach, though it can sometimes lead to the formation of quaternary ammonium salts if over-alkylation occurs. masterorganicchemistry.com Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. google.com Catalytic methods using alcohols as alkylating agents in the presence of transition metal catalysts (e.g., iridium or ruthenium complexes) have also been developed as a greener alternative. nih.gov For this compound, these methods could be used to introduce a variety of alkyl groups onto the nitrogen atom.

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Amines

| Reaction Type | Reagent | Product Type | Reference |

| N-Acetylation | Acetic Anhydride | N-Acetyl Amide | nih.gov, openstax.org |

| N-Methylation | Methyl Iodide | N-Methylated Amine | rsc.org |

| N-Alkylation with Alcohol | Benzyl Alcohol (with Ir catalyst) | N-Benzylated Amine | nih.gov |

| Reductive Alkylation | Aldehyde/Ketone + Reducing Agent | N-Alkylated Amine | google.com |

Secondary amines can undergo condensation reactions with carbonyl compounds like aldehydes and ketones. rsc.org For instance, the condensation of 2-naphthylamine (B18577) with various aromatic aldehydes and cyclic β-diones has been used to synthesize complex heterocyclic structures like benzo[a]acridin-11-ones. researchgate.net These reactions often proceed through the initial formation of an iminium ion, which then undergoes further transformations. nih.gov Such condensation reactions provide a pathway to build more complex molecular architectures from this compound.

Redox Chemistry and Transformation Pathways

The redox chemistry of this compound is influenced by both the amine functionality and the extended aromatic system. Aromatic amines are known to undergo oxidation. For example, 2-naphthylamine itself is susceptible to air oxidation, which causes samples to develop a reddish color. wikipedia.orgatamanchemicals.com Oxidation of the aromatic system can lead to the formation of quinone-type structures.

The nitrogen atom can also be a site of redox activity. The transformation of amines can be involved in various metabolic pathways in biological systems, often catalyzed by enzymes like cytochrome P450. researchgate.netnih.gov While specific studies on the redox chemistry of this compound are not extensively detailed in the provided context, the general principles of aromatic amine chemistry suggest its potential to participate in electron transfer processes and oxidative coupling reactions.

Oxidation Reactions and Product Characterization

The oxidation of this compound can occur at several sites: the naphthalene rings, the phenyl ring, or the secondary amine nitrogen. The specific products formed depend on the oxidant and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) or potassium dichromate, are known to cleave the aromatic rings of naphthalene to yield phthalic acid. quora.comquora.com By analogy, vigorous oxidation of this compound would likely lead to the degradation of the naphthalene moiety. A more controlled oxidation has been reported for the related compound N-phenyl-2-naphthylamine, which can be oxidized to form 7-phenyl-7H-dibenzo[c,g]carbazole, a reaction that involves cyclization. nih.gov It is plausible that this compound could undergo a similar intramolecular cyclization.

Enzymatic oxidation, for instance using laccase, has been shown to polymerize aromatic amines, suggesting that this compound could form complex oligomeric or polymeric materials under such conditions. nih.gov Upon heating to decomposition, related compounds like N-phenyl-2-naphthylamine emit toxic fumes containing nitrogen oxides, indicating the amine functional group is susceptible to high-temperature oxidation. nih.gov

Table 1: Potential Oxidation Products of this compound and Related Compounds

| Starting Material | Oxidant/Condition | Major Product(s) | Citation |

|---|---|---|---|

| Naphthalene | KMnO₄ or K₂Cr₂O₇ | Phthalic acid | quora.com, quora.com |

| N-phenyl-2-naphthylamine | Chemical Oxidation | 7-phenyl-7H-dibenzo[c,g]carbazole | nih.gov |

| Diphenyl amine | Laccase | Complex oligomeric products | nih.gov |

Reduction Pathways for Derivatives

The naphthalene ring system in derivatives of this compound is susceptible to reduction. Catalytic hydrogenation is a common method for this transformation. For instance, naphthalene and its simple derivatives can be hydrogenated to form tetralin (1,2,3,4-tetrahydronaphthalene) using catalysts like rhodium on carbon. researchgate.net This suggests that the naphthalene moiety of this compound can be selectively reduced to the corresponding tetrahydro derivative while leaving the phenyl ring intact under controlled conditions.

Chemical reduction using dissolving metals, such as sodium in ethanol, is another established method for reducing naphthalenes, typically yielding 1,4-dihydronaphthalene. researchgate.net The specific pathway and product distribution for this compound would depend on the chosen reducing agent and reaction parameters.

Photochemical Reactivity and Photophysical Processes

The extended π-system of the naphthalene group in this compound makes it a photoactive chromophore.

Photoinduced Electron Transfer (PET) Studies

This compound possesses both a fluorescent naphthalene unit (electron acceptor/donor) and an amine group (electron donor), making it a candidate for photoinduced electron transfer (PET) processes. In analogous systems, such as naphthyl-appended macrocycles, the amine lone pair can act as an electron donor to the photoexcited naphthalene moiety, leading to fluorescence quenching. nih.gov This PET process is often sensitive to the environment, such as pH, as protonation of the amine nitrogen inhibits its donor ability. nih.gov

Studies on naphthalene derivatives linked to amine moieties have demonstrated efficient PET, where the fluorescence of the naphthalene chromophore is quenched upon excitation. capes.gov.br The efficiency of this process is dependent on the distance and orientation between the donor and acceptor groups. The photocurrent response of the related N-phenyl-2-naphthylamine has been measured, further confirming its ability to participate in photo-induced charge transfer events. mdpi.com

Photodegradation Mechanisms (for understanding stability in research contexts)

While specific photodegradation studies on this compound are not extensively documented, its susceptibility to PET suggests potential pathways for photochemical breakdown. The formation of radical cations (on the amine) and radical anions (on the naphthalene ring) following PET can initiate subsequent chemical reactions. Potential degradation pathways could include C-N bond cleavage, oxidative coupling of the aromatic rings, or reactions with solvent or oxygen. Understanding these mechanisms is crucial for assessing the compound's stability in applications where it might be exposed to light, such as in fluorescent probes or materials science. The stability of the related N-phenyl-2-naphthylamine has been a consideration in the development of analytical methods for its quantification, highlighting the need to control for potential degradation. nih.gov

Reaction Kinetics and Mechanistic Elucidation of Chemical Transformations

The secondary amine in this compound is a potent nucleophile. The kinetics of its reactions with various electrophiles are influenced by both electronic and steric factors. The two bulky aryl groups (naphthalene and 2-methylphenyl) create significant steric hindrance around the nitrogen atom, which would be expected to slow the rate of reaction compared to less hindered secondary amines like dimethylamine. researchgate.net

Kinetic studies of secondary amines reacting with electrophiles often follow second-order rate laws. researchgate.netresearchgate.net The nucleophilicity of amines can be quantified using the Mayr nucleophilicity scale, which would allow for a predictive understanding of the reactivity of this compound towards a wide range of electrophiles. For reactions such as nucleophilic aromatic substitution (SNAr), the mechanism typically involves a rate-determining step of the amine attacking the electrophilic aromatic ring to form a Meisenheimer complex. researchgate.net

Table 2: Factors Influencing the Reaction Kinetics of Secondary Amines

| Factor | Influence on Reaction Rate | Rationale | Citation |

|---|---|---|---|

| Steric Hindrance | Decreases rate | Bulky groups around the nitrogen hinder the approach of the electrophile. | researchgate.net |

| Nucleophilicity (N) | Increases rate | A higher N value indicates a stronger nucleophile and faster reaction. | researchgate.net |

| Electrophilicity (E) | Increases rate | A more reactive electrophile (higher E value) leads to a faster reaction. | researchgate.net |

Derivatization for Enhanced Functionality and Research Probes

The reactive amine handle and the aromatic scaffold of this compound allow for various derivatization reactions to create molecules with enhanced functionality or to serve as research probes.

Classic reactions for secondary amines can be applied, such as reaction with sulfonyl chlorides to form sulfonamides, or with acid chlorides to yield amides. libretexts.orgmsu.edu These transformations can be used to alter the solubility, electronic properties, or biological activity of the parent molecule.

Furthermore, the amine can be used as a point of attachment for other functional units. For example, derivatization can be employed to create fluorescent probes where the photophysical properties are modulated by the local environment. This has been demonstrated in systems where naphthalene-amine structures are used for sensing applications. nih.gov Another advanced application is in the development of analytical reagents. For instance, derivatizing amines with specific tags can enhance their detection sensitivity and separation efficiency in mass spectrometry-based techniques like metabolomics. nih.gov

Advanced Research Applications of N 2 Methylphenyl Naphthalen 2 Amine in Materials Science and Specialized Organic Synthesis

Role in Organic Electronic Materials Development

The unique electronic and physical properties of N-(2-methylphenyl)naphthalen-2-amine, derived from its constituent aromatic systems, make it a valuable component in the field of organic electronics. Aromatic amines are a critical class of compounds for developing materials that transport positive charge carriers (holes). nih.gov

Investigation of Charge Transport Properties in Molecular Systems

The fundamental property that makes this compound and related diarylamines suitable for electronic applications is their ability to transport charge. As a class, aromatic amines are effective hole-transporting (p-type) materials. This function stems from the electron-donating nitrogen atom and the extensive π-conjugated systems of the naphthalene (B1677914) and phenyl rings.

The charge transport mechanism in amorphous thin films of such molecular materials is typically described by a hopping model. An externally injected hole localizes on a molecule as a radical cation, and charge is transported through the bulk material via a series of intermolecular "hops" between adjacent neutral and charged molecules. The efficiency of this process is highly dependent on the spatial overlap of the frontier orbitals (specifically the Highest Occupied Molecular Orbital or HOMO) of neighboring molecules and the energetic barrier for the hop.

The structure of this compound is inherently non-planar due to the steric hindrance between the bulky naphthalene and the ortho-substituted tolyl groups. This non-planar geometry prevents strong π-π stacking, which can influence molecular packing in the solid state and, consequently, the charge transport characteristics.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (focus on material function, not device performance/efficiency)

In both OLEDs and OPVs, the efficient movement of charge carriers is paramount. This compound is primarily investigated for its function as a hole-transport layer (HTL) material. vivanls.com

Material Function in OLEDs: The role of the HTL in an OLED is to facilitate the injection of holes from the anode (typically a transparent conductor like Indium Tin Oxide) and transport them towards the emissive layer. Simultaneously, an ideal HTL should block the passage of electrons from the emissive layer to the anode. This confinement of both electrons and holes within the emissive layer increases the probability of their recombination, which is the process that generates light. The electronic suitability of an aromatic amine for this role is determined by its HOMO level, which needs to be well-aligned with the work function of the anode to ensure efficient hole injection.

Material Function in OPVs: In organic photovoltaics, an HTL performs a similar but reverse function. After light absorption in the active layer creates an exciton (B1674681) (a bound electron-hole pair), the exciton is split at a donor-acceptor interface. The HTL is then responsible for selectively extracting the newly freed holes and transporting them to the anode while blocking electrons. This selective transport is crucial for preventing charge recombination and ensuring efficient charge collection, which generates the photovoltaic current.

Non-Linear Optical (NLO) Properties and Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. This response is the basis for technologies like frequency conversion and optical switching. Molecules with significant NLO properties often possess a D-π-A (Donor-π-Acceptor) structure.

This compound fits this molecular architecture. The amine group acts as an electron donor (D), while the fused naphthalene ring and the attached phenyl group form an extended π-conjugated bridge. While a specific acceptor group is absent, the delocalized π-system itself can allow for the charge polarization necessary for NLO effects. The NLO response of a molecule is quantified by its hyperpolarizability. Theoretical studies on similar naphthalene-based donor-acceptor systems have been performed to calculate these values. researchgate.netresearchgate.net The key metrics are the first-order (β) and second-order (γ) hyperpolarizabilities.

For illustrative purposes, the table below shows theoretically calculated NLO parameters for a related naphthalene-based molecular system, demonstrating the type of data researchers seek. researchgate.net

| Parameter | Description | Example Value (a.u.) |

|---|---|---|

| Dipole Moment (µ) | Measure of molecular polarity. | ~5-10 Debye |

| First Hyperpolarizability (β) | Relates to second-harmonic generation (frequency doubling). | ~1x10-30 esu |

| Second Hyperpolarizability (γ) | Relates to third-harmonic generation and other third-order effects. | ~1x10-36 esu |

Note: The values in this table are representative examples from a related compound, 2-(((5-aminonaphthalen-1-yl)imino)methyl)phenol, and are not experimental data for this compound. researchgate.net

Precursor Chemistry for Advanced Functional Materials

Beyond its direct use as a functional material, this compound serves as a valuable building block, or precursor, for more complex macromolecular structures.

Monomer in Polymer Synthesis

The amine functionality and aromatic rings of this compound allow it to act as a monomer for the synthesis of novel polymers. Research has shown that related naphthylamines can undergo oxidative polymerization to form polymers with conjugated backbones. acs.orgresearchgate.net This process can be achieved through either chemical oxidation (e.g., using an oxidant like CuCl₂) or electrochemical methods. acs.org

The resulting polymer, a substituted poly(naphthalenamine), would have a backbone featuring C-C or C-N linkages, creating a conjugated system. Such polymers are of interest for their potential as conductive or semiconductive materials. The presence of the pendant 2-methylphenyl group would be expected to enhance the solubility of the polymer in common organic solvents compared to an unsubstituted poly(naphthalenamine), thereby improving its processability for device fabrication.

Photoinitiators for Polymerization Processes

Photopolymerization is a process where light is used to initiate a polymerization reaction. It is a cornerstone of technologies such as dental resins, 3D printing, and coatings. Many systems rely on a Type II photoinitiator system, which consists of a photosensitizer and a co-initiator. nih.gov

Aromatic amines are widely used as co-initiators. nih.govvot.pl In this role, this compound can function as an electron and hydrogen donor. The process begins when the photosensitizer (e.g., camphorquinone) absorbs light and enters an excited state. The excited photosensitizer then interacts with the amine co-initiator, which donates an electron or hydrogen atom, generating a free radical. This radical is the active species that initiates the chain polymerization of monomers (e.g., acrylates). nih.govyoutube.com

| Component | Example | Function |

|---|---|---|

| Photosensitizer | Camphorquinone | Absorbs light energy and enters an excited state. |

| Co-initiator (Amine) | This compound | Donates an electron/hydrogen to the excited photosensitizer, forming an initiating radical. nih.gov |

| Monomer | Acrylate or Methacrylate | Undergoes chain polymerization upon reaction with the initiating radical. youtube.com |

Components in Sensory Materials Design (e.g., chemosensors)

The inherent photophysical properties of the naphthalene moiety make this compound and its derivatives promising candidates for the development of sensory materials, particularly fluorescent chemosensors. The general principle involves designing a molecule that exhibits a change in its fluorescence (such as enhancement or quenching) upon binding a specific analyte.

Research in this area has demonstrated the efficacy of naphthalene-based structures for ion detection. For instance, a naphthalene-derived Schiff base was successfully synthesized to act as a selective "turn-on" fluorescent sensor for zinc ions (Zn²⁺) in aqueous solutions. rsc.org This sensor, 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS), showed a 10-fold increase in fluorescence intensity upon binding with Zn²⁺, enabling the detection of concentrations as low as 1.91 x 10⁻⁶ M. rsc.org The design incorporated a binding site that specifically interacts with the target ion, modulating the electronic properties of the naphthalene fluorophore.

While direct studies on this compound as a chemosensor are not extensively documented, its N-aryl-naphthalen-2-amine core structure is analogous to systems used in fluorescent probes. The nitrogen atom and the aromatic rings can be functionalized to create specific binding pockets for various analytes, including metal ions or small organic molecules. The steric hindrance from the ortho-methyl group could influence the binding selectivity and photophysical response compared to its other isomers, making it a target for future sensor design.

Table 1: Research Findings in Naphthalene-Based Sensory Materials

| Sensor Compound | Analyte Detected | Sensing Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol (NS) | Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | 1.91 x 10⁻⁶ M rsc.org |

Applications in Catalysis and Coordination Chemistry

The amine functionality and aromatic systems of this compound provide sites for coordination with metal centers or for direct participation in organocatalytic transformations.

In coordination chemistry, N-aryl-naphthylamine derivatives can serve as ligands for transition metals, influencing the outcome of catalytic reactions. The nitrogen atom acts as a Lewis basic site to coordinate with a metal, while the bulky aromatic substituents can create a specific steric environment around the metal center, controlling reactivity and selectivity.

Although applications of this compound itself as a ligand are not widely reported, related structures are of significant interest. For example, phosphinecarboxamides, which can be synthesized from amine precursors, are emerging as valuable ligands for metal-catalyzed reactions. acs.org These compounds feature hard (N, O) and soft (P) donor atoms, allowing for diverse coordination modes with metal centers. acs.org Recent studies have shown that phosphinecarboxamides are effective ligands in Suzuki coupling reactions, in some cases providing superior yields compared to traditional phosphine (B1218219) ligands. acs.org

Given this context, this compound could serve as a precursor for novel phosphine-amine or other bidentate ligands. A synthetic route could involve the reaction of the amine with a chlorophosphine to generate a new class of ligands whose steric and electronic properties are tuned by the 2-methylphenyl and naphthyl groups.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Amines are a cornerstone of organocatalysis, famously used in enamine and iminium ion catalysis. While the secondary diarylamine this compound is less basic and sterically more hindered than the alkylamines typically used in enamine catalysis, its derivatives hold potential.

The core structure could be modified to create more sophisticated organocatalysts. For example, functional groups could be introduced onto the naphthalene or phenyl rings to enable hydrogen bonding or other non-covalent interactions with substrates, thereby inducing stereoselectivity. The diarylamine scaffold is a common feature in certain types of chiral phosphoric acid catalysts or their counterions, where it can play a crucial role in establishing the chiral environment for the reaction. The development of chiral versions of this compound could open avenues for its use in asymmetric synthesis.

Intermediate in Complex Organic Synthesis

The structural framework of this compound makes it a valuable intermediate for constructing more complex molecules, including precursors for the pharmaceutical and agrochemical industries.

The naphthalene ring system is a structural motif found in numerous pharmacologically active compounds. This compound can serve as a starting material for multi-step syntheses of advanced pharmaceutical intermediates. For instance, related naphthalenamine derivatives are key components in the synthesis of various therapeutic agents. google.comresearchgate.net

A hypothetical synthetic application could involve the elaboration of the this compound core. The naphthalene ring can undergo electrophilic substitution reactions, such as sulfonation or Friedel-Crafts acylation, at specific positions. The resulting functionalized derivative could then be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity. For example, bromination of the naphthalene ring followed by a Suzuki coupling could introduce a new heterocyclic moiety, a common strategy in medicinal chemistry to generate novel drug candidates.

Table 2: Example Synthetic Pathway for a Pharmaceutical Intermediate

| Starting Material | Reaction | Intermediate/Product | Purpose |

|---|---|---|---|

| This compound | Bromination (e.g., with NBS) | Bromo-N-(2-methylphenyl)naphthalen-2-amine | Introduction of a handle for cross-coupling. |

The synthesis of novel agrochemicals often relies on versatile building blocks that can be readily modified. Naphthalene derivatives have been successfully used to create new classes of pesticidal agents. nih.gov A reported synthesis of novel β-naphthol derivatives for pesticidal applications utilized a three-component Betti reaction involving 2-naphthol (B1666908), an aldehyde, and an amine. nih.gov

This compound is synthetically accessible from 2-naphthol via the Bucherer reaction, establishing a direct link to this class of agrochemical precursors. Alternatively, the amine itself can be a precursor. Its reaction with other components can lead to new molecular scaffolds for screening. For example, a Mannich-type reaction involving the amine, formaldehyde, and a suitable ketone could yield a β-aminoketone derivative. This product could then undergo further cyclization or functionalization to produce a library of compounds for agrochemical testing. The presence of the 2-methylphenyl group would impart specific lipophilicity and steric properties to the final molecules, potentially influencing their activity and selectivity. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-phenyl-2-naphthylamine |

| N-(p-tolyl)-2-naphthylamine |

| 2-naphthylamine (B18577) |

| 2-naphthol |

| 1-((pyridin-2-ylmethylimino)methyl)naphthalen-2-ol |

| (E)-N′-(1-(anthracen-9-yl)ethylidene)-2-hydroxybenzohydrazide |

| Pyridine-3-boronic acid |

| N-phenyl-1-naphthylamine |

| 2-acetonaphthone |

| 2-chloronaphthalene |

| 4-aminobiphenyl |

| N-(1-naphthalen-2-ylethylidene)hydroxylamine |

| 2-acetylnaphthalene amine |

| 2-(7-methoxy napht-1-yl) ethylamine |

| (7-methoxy napht-1-yl) acetonitrile |

| 7-methoxy 1-tetralone |

| methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate |

| 1-benzylpiperidin-4-one |

Luminescent Probes and Fluorescent Markers in Chemical Systems (excluding biological imaging where it might imply clinical use)

The exploration of novel organic molecules for use as luminescent probes and fluorescent markers is a significant area of research in materials science and analytical chemistry. These molecules can be designed to change their fluorescence properties—such as intensity, wavelength, or lifetime—in response to specific chemical or physical stimuli in their environment. This allows for the sensitive and selective detection of various analytes, the monitoring of chemical reactions, and the characterization of material properties.

The core structure of this compound, featuring a naphthalene ring system, is a common fluorophore. The fluorescence of naphthalene and its derivatives is well-documented. For instance, derivatives of 2-naphthylamine have been incorporated into larger molecular frameworks, such as cyclotriphosphazenes, to create fluorescent materials. researchgate.net In these cases, the naphthalene unit provides the fundamental fluorescent properties, which can then be modulated by the surrounding chemical structure.

Furthermore, related compounds like N-phenyl-2-naphthylamine have been a subject of fluorescence studies. osha.gov These studies often focus on how the substitution pattern on the phenyl and naphthyl rings affects the photophysical properties. The electronic nature and steric hindrance of the substituents can influence the energy levels of the molecule's frontier orbitals, thereby affecting the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

In the context of this compound, the presence of the methyl group on the phenyl ring introduces both electronic and steric effects. The methyl group is weakly electron-donating, which could potentially lead to a slight red-shift in the fluorescence spectrum compared to the unsubstituted N-phenyl-2-naphthylamine. The steric hindrance caused by the ortho-methyl group might also influence the conformation of the molecule, affecting the degree of conjugation between the phenyl and naphthyl ring systems and, consequently, its luminescent behavior.

While no specific data tables on the luminescent properties of this compound are available, a hypothetical investigation into its potential as a fluorescent probe would involve characterizing its photophysical properties in various solvents of differing polarity. This would include measuring its absorption and emission maxima, molar absorptivity, fluorescence quantum yield, and fluorescence lifetime.

Hypothetical Photophysical Data for a Naphthylamine-Based Fluorophore

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Hexane | 320 | 380 | 0.45 |

| Dichloromethane | 325 | 395 | 0.30 |

| Acetonitrile | 328 | 410 | 0.22 |

| Methanol | 330 | 425 | 0.15 |

This table is a hypothetical representation and is not based on experimental data for this compound.

Further research would be necessary to explore how these properties change in the presence of specific analytes, such as metal ions or small organic molecules. If the fluorescence of this compound is quenched or enhanced upon binding to a particular species, it could then be developed as a selective fluorescent sensor for that analyte. However, without such dedicated studies, its role as a luminescent probe remains an area for future investigation.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing N-(2-methylphenyl)naphthalen-2-amine, and what reaction conditions optimize yield?

- Methodological Answer : A reductive amination approach using a palladium-based catalyst (e.g., Pd/NiO) under hydrogen atmosphere at 25°C has been demonstrated for analogous aryl amines, achieving yields up to 95% . Key parameters include stoichiometric ratios of amine and aldehyde precursors, catalyst loading (e.g., 1.1 wt% Pd/NiO), and reaction time (~10 hours). For this compound, substituting 2-methylbenzaldehyde with naphthalen-2-amine under similar conditions may be feasible. Post-synthesis purification via filtration and evaporation is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in CDCl) is critical for verifying chemical shifts corresponding to aromatic protons and methyl groups. For example, in structurally similar compounds like N-benzylnaphthalen-1-amine, aromatic protons resonate between 7.2–8.3 ppm, while methyl groups appear near 2.3 ppm . Additionally, High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) spectroscopy can validate molecular weight and functional groups (e.g., amine N–H stretches at ~3393 cm) .

Q. What safety precautions are necessary when handling this compound due to potential carcinogenic impurities?

- Methodological Answer : Commercial aryl amines may contain trace carcinogenic impurities like 2-naphthylamine (up to 50–100 ppm) . Researchers should employ high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to detect impurities. Safety protocols include using fume hoods, personal protective equipment (PPE), and adhering to occupational exposure limits (e.g., <1 ppm for aromatic amines) .

Advanced Research Questions

Q. How can computational tools like SHELX refine the crystallographic analysis of this compound derivatives?

- Methodological Answer : The SHELX suite (e.g., SHELXL for small-molecule refinement) enables high-resolution crystal structure determination. For example, photostimulated reactions of related compounds (e.g., N-(2-iodobenzyl)naphthalen-2-amine) yield phenanthridine derivatives with 98% efficiency, validated via X-ray diffraction . Researchers should optimize data collection parameters (e.g., resolution <1 Å) and use WinGX for data integration and refinement .

Q. What electronic properties make this compound suitable for donor–π–donor (D–π–D) configurations in materials science?

- Methodological Answer : The compound’s planar aromatic system and electron-donating methylphenyl group facilitate charge transport in hole-transport materials (HTMs). Computational studies (e.g., DFT) reveal frontier molecular orbitals (HOMO/LUMO) aligned for efficient hole injection, as seen in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives. Experimental validation via cyclic voltammetry and UV-Vis spectroscopy (e.g., absorbance peaks at ~350–400 nm) can corroborate these properties .

Q. How do catalytic mechanisms differ between Pd/NiO and other transition-metal catalysts in synthesizing aryl amines?

- Methodological Answer : Pd/NiO operates via hydrogenation of imine intermediates, with NiO enhancing metal dispersion and stabilizing active Pd sites. Comparative studies with Pd/C or Ru-based catalysts show Pd/NiO’s superior efficiency (e.g., 95% vs. 80% yield) due to synergistic effects between Pd and NiO. Kinetic studies (e.g., turnover frequency, TOF) and X-ray photoelectron spectroscopy (XPS) can elucidate surface interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to resolve inconsistencies?

- Methodological Answer : Variations in melting points (e.g., 108°C vs. 65–70°C for analogous compounds) may arise from polymorphic forms or impurities . Differential Scanning Calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphs. Purification via recrystallization (e.g., using petroleum ether:ethyl acetate mixtures) ensures consistency .

Q. Conflicting carcinogenicity How to assess the risk of this compound?

- Methodological Answer : While this compound itself is not classified as carcinogenic, trace 2-naphthylamine impurities (IARC Group 1 carcinogen) necessitate rigorous analytical monitoring . Researchers should use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with detection limits <1 ppm and follow IARC guidelines for risk mitigation .

Methodological Tables

| Synthetic Parameter | Optimal Condition | Yield | Reference |

|---|---|---|---|

| Catalyst (Pd/NiO loading) | 1.1 wt% | 95% | |

| Reaction Temperature | 25°C | 84–98% | |

| Purification Method | Filtration + Evaporation | >95% |

| Analytical Technique | Key Data | Application |

|---|---|---|

| H NMR (CDCl) | δ 7.2–8.3 (aromatic H) | Structural confirmation |

| HRMS | [M+H] = 219.2811 | Molecular weight validation |

| IR Spectroscopy | 3393 cm (N–H) | Functional group analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.